Nutlin 3

Catalog No.
S548215
CAS No.
675576-98-4
M.F
C30H30Cl2N4O4
M. Wt
581.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nutlin 3

CAS Number

675576-98-4

Product Name

Nutlin 3

IUPAC Name

4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one

Molecular Formula

C30H30Cl2N4O4

Molecular Weight

581.5 g/mol

InChI

InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m0/s1

InChI Key

BDUHCSBCVGXTJM-WUFINQPMSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Nutlin3a; Nutlin 3a; Nutlin-3a; SML 0580; SML0580; SML-0580; (-)-Nutlin 3, (-)-Nutlin-3;

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

The exact mass of the compound nutlin-3A is 580.16441 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of stilbenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nutlin-3 is a widely used small-molecule inhibitor that targets the interaction between murine double minute 2 (MDM2) and the p53 tumor suppressor protein. As a racemic mixture, it contains equal parts of its two enantiomers, Nutlin-3a and Nutlin-3b. By occupying the p53-binding pocket on MDM2, Nutlin-3 prevents the degradation of p53, leading to its stabilization, the activation of the p53 pathway, and subsequent cell cycle arrest or apoptosis in cells with wild-type p53. Its non-genotoxic mechanism of p53 activation makes it a valuable tool for studying cancer biology and a benchmark compound in the development of targeted therapies.

Direct substitution of Nutlin-3 with its individual enantiomers or next-generation analogs is ill-advised due to profound differences in biological activity and potency. The therapeutic effect of racemic Nutlin-3 is derived exclusively from the Nutlin-3a enantiomer, which is approximately 150-fold more potent at inhibiting the MDM2-p53 interaction than the Nutlin-3b enantiomer. Consequently, using the racemate introduces a 50% inactive component, which is unacceptable for precise dose-response studies or when maximal potency is required. Furthermore, newer analogs such as Idasanutlin (RG7388) offer significantly higher binding affinity and cellular potency, making them non-interchangeable for applications demanding superior performance or for overcoming resistance.

Stereospecific Potency: Racemic Nutlin-3 Activity is Defined by the (-)-Enantiomer

The biological activity of Nutlin-3 is entirely dependent on one of its two components. The active (-)-enantiomer, Nutlin-3a, potently inhibits the MDM2-p53 interaction with an IC50 of 90 nM. In stark contrast, the (+)-enantiomer, Nutlin-3b, is approximately 150 times less active, with a reported IC50 of 13.6 µM. This vast difference in potency underscores that racemic Nutlin-3 functions as a 50% active mixture.

Evidence DimensionMDM2-p53 Interaction Inhibition (IC50)
Target Compound DataNutlin-3 (racemic) IC50 is driven by its active component, Nutlin-3a (IC50 = 90 nM).
Comparator Or BaselineNutlin-3b (inactive enantiomer) IC50 = 13,600 nM (13.6 µM).
Quantified DifferenceNutlin-3a is ~150-fold more potent than Nutlin-3b.
ConditionsCell-free biochemical binding assay.

For quantitative studies, this justifies procuring the pure Nutlin-3a enantiomer to avoid confounding results from the inactive Nutlin-3b component.

Handling & Formulation: High Solubility in DMSO for Concentrated Stock Solutions

Nutlin-3 exhibits excellent solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro experimental workflows. Published datasheets report solubilities ranging from 100 mg/mL to as high as 230 mg/mL, enabling the preparation of highly concentrated stock solutions. For example, a solubility of 230 mg/mL corresponds to a stock concentration of approximately 395 mM, providing significant flexibility for serial dilutions in cell culture media.

Evidence DimensionSolubility in DMSO
Target Compound DataUp to 230 mg/mL (approx. 395 mM).
Comparator Or BaselineStandard laboratory requirement for high-concentration stock solutions.
Quantified DifferenceN/A
ConditionsRoom temperature, with potential sonication recommended to facilitate dissolution.

High DMSO solubility simplifies stock solution preparation, minimizes solvent volume in final assays, and reduces the risk of compound precipitation, ensuring experimental reproducibility.

Performance Benchmark: Potency Comparison with Next-Generation MDM2 Inhibitors

While Nutlin-3 is a foundational MDM2 inhibitor, next-generation compounds offer substantially increased potency. Idasanutlin (RG7388), a second-generation Nutlin analog, inhibits the MDM2-p53 interaction with an IC50 of 6 nM, making it approximately 15-fold more potent than Nutlin-3a (IC50 ~90 nM). Similarly, SAR405838 (MI-773), from a different chemical class, is reported to be 5 to 10 times more potent than Nutlin-3a in inducing the transcription of p53 target genes like p21 and MDM2 in cellular assays.

Evidence DimensionIn Vitro Potency (IC50/Cellular Activity)
Target Compound DataNutlin-3a IC50 = ~90 nM (biochemical).
Comparator Or BaselineIdasanutlin (RG7388) IC50 = 6 nM (biochemical); SAR405838 is 5-10x more potent than Nutlin-3a (cellular).
Quantified DifferenceIdasanutlin is ~15x more potent; SAR405838 is 5-10x more potent.
ConditionsBiochemical MDM2 binding assay and cellular gene expression assays (SJSA-1 and HCT-116 cells).

This allows buyers to make a cost-performance decision: Nutlin-3 is suitable as a cost-effective benchmark, while Idasanutlin or SAR405838 should be selected for experiments requiring maximal potency or for in vivo models.

Cost-Effective Baseline for Initial p53 Pathway Activation Studies

Nutlin-3 serves as a reliable and economical positive control for activating the p53 pathway in p53 wild-type cells. Its well-documented mechanism and moderate potency make it the right choice for initial validation experiments or high-throughput screens where establishing a baseline effect is prioritized over achieving maximum potency.

Studies Requiring a Stereospecific Negative Control

When used alongside its enantiomers, Nutlin-3 is valuable for mechanistic studies. The extreme difference in activity between Nutlin-3a and Nutlin-3b allows researchers to definitively demonstrate that an observed biological effect is due to specific MDM2-p53 inhibition, with Nutlin-3b serving as an ideal negative control.

Benchmark for Evaluating Novel MDM2 Inhibitors

As one of the first and most characterized MDM2 inhibitors, Nutlin-3 is the established benchmark against which new chemical entities are compared. Procuring Nutlin-3 allows researchers to contextualize the potency and efficacy of novel compounds, such as Idasanutlin or SAR405838, within the existing literature.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

580.1644108 Da

Monoisotopic Mass

580.1644108 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53IA0V845C
L7C92IOE65

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

675576-98-4

Wikipedia

Nutlin-3a

Dates

Last modified: 08-15-2023
1: Pishas KI, Neuhaus SJ, Clayer MT, Schreiber AW, Lawrence DM, Perugini M, Whitfield RJ, Farshid G, Manavis J, Chryssidis S, Mayo BJ, Haycox RC, Ho K, Brown MP, D'Andrea RJ, Evdokiou A, Thomas DM, Desai J, Callen DF, Neilsen PM. Nutlin-3a efficacy in sarcoma predicted by transcriptomic and epigenetic profiling. Cancer Res. 2014 Feb 1;74(3):921-31. doi: 10.1158/0008-5472.CAN-13-2424. Epub 2013 Dec 13. PubMed PMID: 24336067.
2: Shukla KK, Kwon WS, Rahman MS, Park YJ, You YA, Pang MG. Nutlin-3a decreases male fertility via UQCRC2. PLoS One. 2013 Oct 9;8(10):e76959. doi: 10.1371/journal.pone.0076959. eCollection 2013. PubMed PMID: 24130818; PubMed Central PMCID: PMC3793967.
3: Bozzi F, Conca E, Laurini E, Posocco P, Lo Sardo A, Jocollè G, Sanfilippo R, Gronchi A, Perrone F, Tamborini E, Pelosi G, Pierotti MA, Maestro R, Pricl S, Pilotti S. In vitro and in silico studies of MDM2/MDMX isoforms predict Nutlin-3A sensitivity in well/de-differentiated liposarcomas. Lab Invest. 2013 Nov;93(11):1232-40. doi: 10.1038/labinvest.2013.107. Epub 2013 Sep 9. PubMed PMID: 24018792.
4: Anil B, Riedinger C, Endicott JA, Noble ME. The structure of an MDM2-Nutlin-3a complex solved by the use of a validated MDM2 surface-entropy reduction mutant. Acta Crystallogr D Biol Crystallogr. 2013 Aug;69(Pt 8):1358-66. doi: 10.1107/S0907444913004459. Epub 2013 Jul 13. PubMed PMID: 23897459.
5: Fukumoto J, Lockey R, Kolliputi N. New hope for Nutlin-3a therapy for pulmonary arterial hypertension. Front Pharmacol. 2013 Jul 10;4:87. doi: 10.3389/fphar.2013.00087. eCollection 2013. PubMed PMID: 23847537; PubMed Central PMCID: PMC3706748.
6: Tovar C, et al. Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: implications for therapy. Proc Natl Acad Sci U S A. 2006 Feb 7;103(6):1888-93.
7: Ohnstad HO, Paulsen EB, Noordhuis P, Berg M, Lothe RA, Vassilev LT, Myklebost O. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines. BMC Cancer. 2011 May 30;11:211:1-11. doi: 10.1186/1471-2407-11-211. PMID: 21624110; PMCID: PMC3128006.

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